![molecular formula C19H22F3N3O4S B2390972 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097917-74-1](/img/structure/B2390972.png)
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22F3N3O4S and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition and Enzyme Interaction Studies
A series of compounds including derivatives similar to 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their potential to selectively inhibit human heart chymase. These studies involve detailed structure-activity relationship investigations, revealing insights into hydrophobic interactions and hydrogen-bond acceptor influences on activity. Molecular modeling has provided further understanding of the interaction mechanisms with enzymes, emphasizing the role of specific moieties and their spatial arrangement for effective enzyme inhibition (Niwata et al., 1997).
Synthesis and Chemical Property Exploration
Research has been conducted on the chemoselective N-alkylation of imidazolidine-2,4-dione, leading to novel imides and further exploring their reductive properties to produce specific analogs. This synthetic pathway highlights the versatility of imidazolidine-2,4-dione derivatives in accessing a variety of structurally diverse compounds with potential biological activity (Parihar & Ramana, 2003).
Pharmacological Evaluations
Studies on imidazolidine-2,4-dione derivatives have explored their hypoglycemic activity, revealing some compounds that significantly lower blood glucose levels in diabetic models. These findings suggest potential therapeutic applications for diabetes management, showcasing the chemical's relevance in developing new antidiabetic agents (Hussain et al., 2015).
Structural and Molecular Analyses
Investigations into the structural and spectral properties of imidazolidine-2,4-dione derivatives have been conducted, including X-ray diffraction and DFT studies. These analyses provide detailed insights into the molecular geometry, electronic structure, and thermal stability of these compounds, contributing valuable information for the design of molecules with desired properties (Prasad et al., 2018).
Anticancer Activity Assessments
Efforts to synthesize and evaluate the anticancer activity of novel imidazolidine-2,4-dione derivatives have identified compounds with promising activity against various cancer cell lines. These studies contribute to the ongoing search for effective anticancer agents and underline the potential of imidazolidine-2,4-dione derivatives in oncological research (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4S/c20-19(21,22)14-3-1-13(2-4-14)12-30(28,29)23-9-7-15(8-10-23)24-11-17(26)25(18(24)27)16-5-6-16/h1-4,15-16H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHOGBZZUTVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.